molecular formula C13H14N2 B1345586 N-benzyl-6-methylpyridin-2-amine CAS No. 70644-47-2

N-benzyl-6-methylpyridin-2-amine

Cat. No.: B1345586
CAS No.: 70644-47-2
M. Wt: 198.26 g/mol
InChI Key: FJZQUYGOKRVORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It is supplied as a solid with a melting point of 64-66 °C . This compound is a derivative of pyridin-2-amine, where the amine group is functionalized with a benzyl substituent and the pyridine ring is methylated at the 6-position. In scientific research, this compound has been identified as a fragment-like molecule in structural biology and early-stage drug discovery. It has been studied as a ligand in complex with the farnesyl pyrophosphate synthase (FPPS) from Trypanosoma cruzi , the parasite responsible for Chagas disease . The three-dimensional structure of this complex has been determined by X-ray diffraction to a high resolution (1.57 Å), providing valuable insights for inhibitor design and revealing its potential mechanism of action through binding to the enzyme's active site . The synthesis of related N-benzylpyridin-2-amine compounds can be achieved through the reduction of corresponding Schiff base intermediates . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-6-5-9-13(15-11)14-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQUYGOKRVORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072085
Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70644-47-2
Record name 6-Methyl-N-(phenylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70644-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070644472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(benzyl)-6-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of Pyridine Amine Hybrid Compounds in Organic Synthesis and Medicinal Chemistry

The fusion of a pyridine (B92270) core with an amine functional group creates a versatile molecular framework. These hybrid structures are integral to a vast number of pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net In biological systems, the pyridine unit is found in essential molecules like NAD/NADH and certain vitamins, highlighting its fundamental role in biochemical processes. nih.gov The adaptability of the pyridine-amine structure allows chemists to systematically modify its components to fine-tune its properties, making it a valuable tool in drug discovery and the development of new synthetic methodologies. researchgate.net

Overview of the N Benzyl 6 Methylpyridin 2 Amine Structural Motif and Its Derivatives

The structural motif of N-benzyl-6-methylpyridin-2-amine is defined by a unique assembly of three key components: a 6-methylpyridine ring, a secondary amine linker, and a benzyl (B1604629) group. The core is the 2-aminopyridine (B139424) unit, where the amino group is attached to the carbon atom adjacent to the ring's nitrogen. This arrangement is further substituted with a methyl group at the 6-position of the pyridine (B92270) ring and a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) on the exocyclic nitrogen atom.

The synthesis of this compound can be achieved through several methods, most commonly involving the reaction between 6-methylpyridin-2-amine and a benzylating agent or through the condensation of 6-methylpyridin-2-amine with benzaldehyde (B42025) to form a Schiff base, which is then reduced. nih.gov

The specific arrangement of the aromatic pyridine ring, the flexible benzyl group, and the nitrogen-containing linker gives the molecule distinct three-dimensional properties. Researchers have explored variations of this structure by modifying the substituents. Derivatives include compounds where the benzyl or pyridine rings are further substituted, or where the amine's hydrogen is replaced, such as in N-Benzyl-N-methylpyridin-2-amine. hoffmanchemicals.com Another example is the substitution of the methyl group with other functionalities, or the introduction of atoms like chlorine onto the pyridine ring, as seen in N-Benzyl-6-chloro-N-methylpyridin-2-amine. alchempharmtech.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
Melting Point 64-66 °C cookechem.com
CAS Number 70644-47-2 cookechem.com

Historical Context and Evolution of Research on Substituted Pyridinamines

Direct N-Alkylation Approaches of Pyridin-2-amines with Benzylating Reagents

Direct N-alkylation of 2-aminopyridines with benzylating agents represents the most straightforward approach to this compound. This can be achieved through several catalytic methods.

Transition Metal-Catalyzed N-Alkylation Protocols

Transition metal catalysis is a powerful tool for the N-alkylation of aminopyridines. nih.govresearchgate.net Palladium-based catalysts, in particular, have shown significant efficacy in these transformations. chemrxiv.org These reactions often involve the cross-coupling of an aminopyridine with a benzyl halide or a related electrophile. The pyridyl group can act as a directing group, facilitating the formation of a stable complex with the metal and promoting the subsequent C-N bond formation. nih.govresearchgate.net For instance, palladium-catalyzed N-alkylation of various amines, including anilines, with benzyl alcohols has been demonstrated, offering a sustainable route to N-benzylated amines. nih.gov The use of palladium nanoparticles on supports like titanium dioxide or silica (B1680970) has also been explored to facilitate these reactions under milder conditions, sometimes even at room temperature. chemrxiv.org

A notable strategy involves the palladium-catalyzed cross-dehydrogenative coupling (CDC) of pyridine N-oxides with toluenes to directly install a benzyl group at the 2-position. acs.org While this method requires a subsequent reduction of the N-oxide, it provides a direct route to 2-benzylpyridines. Furthermore, enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has been developed, highlighting the potential for asymmetric synthesis in this area. nsf.gov Ruthenium and iridium complexes have also been employed in the N-alkylation of anilines with benzyl alcohols, showcasing the versatility of transition metal catalysis. nih.gov

Table 1: Transition Metal-Catalyzed N-Alkylation Reactions
Catalyst SystemSubstratesProductKey Features
Palladium/LigandAzaarylmethyl amine pronucleophiles, (2-Naphthyl)methyl pivalateEnantioenriched (2-naphthyl)methylene azaarylmethyl aminesHigh enantioselectivity (up to 99% ee). nsf.gov
Pd(OAc)₂Pyridine N-oxides, Toluene derivatives2-Benzylpyridine (B1664053) N-oxidesDirect benzylation via multiple C-H bond activations. acs.org
NHC-Ir(III) ComplexesAniline derivatives, Benzyl alcoholsN-Benzyl aminesHigh yields under solvent-free conditions. nih.gov
NHC-Ru(II) ComplexesAniline derivatives, Benzyl alcoholsN-Benzyl aminesEffective for N-alkylation and N-methylation. nih.gov
Copper(II) salts/PhotocatalystN-nucleophiles, Alkyl bromidesN-Alkyl aminesUtilizes a halogen abstraction-radical capture (HARC) mechanism. princeton.edu

Metal-Free Catalytic Strategies for N-Alkylation

In recent years, metal-free catalytic systems have gained attention as more sustainable alternatives to transition metal-catalyzed reactions. rsc.org One such approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts in a "borrowing hydrogen" strategy. rsc.org In this process, the NHC facilitates the temporary oxidation of a benzyl alcohol to the corresponding aldehyde, which then forms an imine with the aminopyridine. The subsequent reduction of the imine by the "borrowed" hydrogen from the alcohol yields the N-benzylated product. This method is efficient for a wide range of aromatic and heteroaromatic amines. rsc.org

Another metal-free strategy employs BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones. bohrium.comnih.gov This reaction proceeds under aerobic conditions and is believed to occur through the formation of an iminium-keto intermediate. While not a direct benzylation with a simple benzylating agent, it represents a metal-free approach to forming C-N bonds with aminopyridines.

Condensation Reactions for N-Pyridylmethylidene and Related Structures

The initial step in many N-alkylation reactions, particularly those involving alcohols as the alkylating source, is the formation of a Schiff base or imine intermediate. The condensation of 2-amino-6-methylpyridine with benzaldehyde (B42025) is a classic example. This reaction can be carried out by refluxing the reactants in a suitable solvent, often with a catalyst to facilitate the removal of water. nih.gov The resulting N-benzylidenepyridin-2-amine can then be reduced to N-benzylpyridin-2-amine using a reducing agent like sodium borohydride. nih.gov The use of molecular sieves has been shown to promote the condensation of pyridine aldehydes with aminopyridines even at room temperature. osi.lvresearchgate.net

It's important to note that the reactivity of methylpyridines in condensation reactions depends on the position of the methyl group. For instance, the methyl protons of 2-methylpyridine (B31789) are acidic enough to participate in condensation reactions with benzaldehyde in the presence of a base, whereas those of 3-methylpyridine (B133936) are not. vaia.com

Synthesis via Functional Group Interconversions on Precursor Pyridine Scaffolds

An alternative to direct N-alkylation is the synthesis of the target molecule through the modification of a pre-existing pyridine ring. This often involves the initial preparation of 2-amino-6-methylpyridine, which then serves as a key intermediate.

Preparation of 2-Amino-6-methylpyridine Intermediates

The synthesis of 2-amino-6-methylpyridine, also known as 2-amino-6-picoline, is a well-established process with several reported methods. ontosight.aisigmaaldrich.comacs.orgnih.govfishersci.at A common industrial method involves the reaction of α-picoline with ammonia in the presence of a cobalt-containing catalyst, although this can result in moderate yields. alkalimetals.comgoogle.com Another classic method is the Chichibabin reaction, where pyridine is treated with sodium amide. wikipedia.org However, this method requires stringent anhydrous conditions and presents safety challenges due to the use of sodium amide. google.com

Other routes to 2-amino-6-methylpyridine include:

The reaction of α-picoline with chloramine, which is hampered by the instability of chloramine. alkalimetals.comgoogle.com

The amination of 2-hydroxy-6-methylpyridine, though the accessibility of the starting material can be a limitation. alkalimetals.comgoogle.com

Reduction of 2-nitro-6-methylpyridine. ontosight.ai

A multi-step synthesis starting from 2-amino-6-methylpyridine itself to introduce a thiol group, which is then removed. prepchem.com

A one-pot amination of pyridine-N-oxides using a phosphonium (B103445) salt like PyBroP as an activating agent. nih.gov

Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines. nih.gov

Reaction of 2-fluoropyridine (B1216828) with lithium amides. researchgate.net

Table 2: Selected Synthetic Methods for 2-Amino-6-methylpyridine
Starting MaterialReagentsKey Features
α-PicolineAmmonia, Cobalt catalystIndustrial method, moderate yields. alkalimetals.comgoogle.com
PyridineSodium amideChichibabin reaction, requires anhydrous conditions. google.comwikipedia.org
α-PicolineChloramineUse of unstable reagent. alkalimetals.comgoogle.com
Pyridine-N-oxidesPyBroP, AminesMild, one-pot procedure. nih.gov
2-AlkoxypyridinesAmines, Lewis acidFacile C-N bond formation. nih.gov
2-FluoropyridineLithium amidesMetal-free amination. researchgate.net

Transformations from Pyridinone Systems

Pyridinone systems can also serve as precursors for the synthesis of this compound. For example, 6-amino-2-pyridone-3,5-dicarbonitriles can be synthesized in a one-pot, two-step reaction catalyzed by natural products. nih.gov While this specific example leads to a more complex derivative, it illustrates the utility of pyridinone scaffolds. The transformation of a pyridinone to an aminopyridine typically involves converting the carbonyl group into a leaving group (e.g., a halide or triflate) followed by nucleophilic substitution with an amine.

Derivatization Strategies from this compound

Derivatization of this compound can be systematically approached by modifying its two primary structural components: the pyridine ring and the N-benzyl substituent. These modifications are crucial for exploring the structure-activity relationships (SAR) of its analogues.

The pyridine ring of this compound offers several positions for chemical modification, allowing for the introduction of various functional groups to modulate electronic properties, steric hindrance, and potential intermolecular interactions.

One common strategy involves the introduction of substituents at different positions on the pyridine ring. For instance, studies on related pyridine derivatives have shown that introducing a phenyl group at the C4 position can significantly impact the molecule's binding affinity to biological targets like the sigma-1 receptor (σ1R). csic.es Similarly, modifying the substituent at the C6 position, which is a methyl group in the parent compound, can also alter biological activity. Research on sigma receptor ligands demonstrated that replacing or functionalizing groups at this position is a key derivatization tactic. csic.es

A versatile method for functionalizing the pyridine ring is through nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org Starting with a halogenated precursor, such as a 2-chloro-6-methylpyridine (B94459) derivative, various nucleophiles can be introduced. This approach is widely used in the synthesis of pharmaceutical compounds containing pyridine rings. beilstein-journals.org

Another derivatization approach starts from the readily available precursor, 2-amino-6-methylpyridine. nih.govsigmaaldrich.com The amino group can be functionalized before or after the N-benzylation step. For example, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid is achieved through a straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid. researchgate.net This introduces a carboxylic acid group, which can serve as a handle for further modifications or to enhance polarity and metal-coordinating properties. researchgate.net

The table below summarizes key derivatization strategies for the pyridine moiety based on modifications of related structures.

Modification SiteStrategyExample of Introduced GroupPotential OutcomeReference
C4-Position Introduction of aryl groupsPhenylAltered receptor binding affinity csic.es
C6-Position Modification of the methyl groupN-methyl-propynylamineAltered receptor binding affinity csic.es
Amino Group Acylation/AlkylationAcetic acid moietyIntroduction of new functional groups, enhanced polarity researchgate.net
Pyridine Ring Nucleophilic Aromatic Substitution (SNAr)Various nucleophilesVersatile functionalization beilstein-journals.org

The N-benzyl group is another key site for derivatization, influencing the compound's lipophilicity, steric profile, and interaction with hydrophobic pockets in biological targets. Modifications can be made to the aromatic ring of the benzyl group or the benzylic methylene (B1212753) bridge.

A primary strategy involves the use of substituted benzyl halides or benzaldehydes during the initial synthesis. The preparation of this compound and its analogues often involves the reductive amination of 6-methylpyridin-2-amine with a corresponding benzaldehyde derivative or direct N-alkylation with a benzyl halide. This allows for the straightforward incorporation of various substituents onto the phenyl ring of the benzyl moiety.

For example, in the stereoselective synthesis of aminotriol derivatives from other scaffolds, a library of compounds was created by reacting a starting material with a series of substituted primary amines, including 4-fluorobenzylamine (B26447) and 4-methoxybenzylamine. nih.gov This approach demonstrates the feasibility of creating a diverse set of analogues by simply varying the benzylamine (B48309) reagent. Such modifications can introduce electron-donating or electron-withdrawing groups, as well as halogens, which can modulate binding affinity and metabolic stability.

The table below illustrates examples of modifications to the N-benzyl substituent, drawn from synthetic strategies for related compounds.

Reagent Used in SynthesisResulting N-SubstituentPurpose of ModificationReference
4-Fluorobenzylamine 4-FluorobenzylIntroduce halogen for potential binding interactions nih.gov
4-Methoxybenzylamine 4-MethoxybenzylIntroduce electron-donating group to alter electronics nih.gov
Substituted Benzaldehydes Substituted BenzylSystematic exploration of structure-activity relationships

Stereoselective Synthesis and Enantiomeric Purity Considerations

When modifications to this compound or its analogues introduce chiral centers, controlling the stereochemistry becomes critical, as different enantiomers or diastereomers often exhibit distinct biological activities.

Stereoselective synthesis can be achieved by employing chiral starting materials, chiral catalysts, or through enzymatic resolution. A powerful strategy is the use of a chiral building block that directs the stereochemical outcome of a reaction. For instance, in the synthesis of complex molecules, chiral amines such as (R)-α-methylbenzylamine and (S)-α-methylbenzylamine can be used to introduce a specific stereocenter. nih.gov The reaction's stereoselectivity can be further enhanced by using a Lewis acid catalyst, such as lithium perchlorate (B79767) (LiClO4), which activates the reaction and improves the stereochemical purity of the product. nih.gov

Another approach involves building the chiral scaffold from a precursor with a predefined stereocenter. Chiral 3-substituted-piperazin-2-ones, for example, have been used as starting materials to produce downstream products with high enantiomeric excess (up to 98%), demonstrating that the stereochemistry can be retained throughout the synthetic sequence. google.com

Enzymatic methods also offer a highly selective means of obtaining enantiomerically pure compounds. In the synthesis of nucleoside analogues, enzymes like Protease N have been used to stereoselectively hydrolyze one anomer from a racemic mixture, allowing for the easy separation of the desired stereoisomer. google.com

The assessment of enantiomeric purity is a crucial final step. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. This technique allows for the separation and quantification of enantiomers, thereby determining the enantiomeric excess (ee) of the synthesized compound.

The following table outlines key considerations and methods for achieving and confirming stereochemical purity.

AspectMethod/StrategyDescriptionReference
Synthesis Use of Chiral Building BlocksEmploying chiral reagents like (R)- or (S)-α-methylbenzylamine to direct stereochemistry. nih.gov
Synthesis Catalytic EnhancementUsing Lewis acids (e.g., LiClO4) to improve stereoselectivity. nih.gov
Synthesis Stereochemical RetentionStarting with a chiral precursor and maintaining the stereocenter throughout the reaction sequence. google.com
Resolution Enzymatic HydrolysisUsing enzymes to selectively react with one enantiomer in a racemic mixture. google.com
Analysis Chiral HPLCChromatographic separation of enantiomers to determine enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of the molecular structure of this compound and for probing its conformational dynamics in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a detailed map of atomic connectivity and spatial proximities can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms within the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the benzyl and pyridine rings resonate in the downfield region, generally between δ 6.1 and 7.4 ppm. doi.org

A representative analysis of the ¹H NMR spectrum reveals several key signals. The protons of the monosubstituted benzene (B151609) ring typically appear as a multiplet in the range of δ 7.22–7.40 ppm, integrating to five protons. doi.org The protons on the pyridine ring exhibit distinct chemical shifts due to the influence of the nitrogen atom and the methyl and amino substituents. For instance, a doublet observed at approximately δ 6.46 ppm with a coupling constant (J) of 7.3 Hz can be assigned to one of the pyridine protons, while another doublet at around δ 6.16 ppm with a J value of 8.3 Hz corresponds to another pyridine proton. doi.org

The benzylic protons (CH₂) adjacent to the amine nitrogen present a characteristic signal, often a doublet, at approximately δ 4.45 ppm, which shows a coupling to the neighboring N-H proton. doi.org A broad singlet, typically observed around δ 4.97 ppm, is attributable to the amine proton (N-H). doi.org The methyl group (CH₃) attached to the pyridine ring gives rise to a singlet in the upfield region of the spectrum. The precise chemical shifts can vary slightly depending on the solvent and concentration.

¹H NMR Spectroscopic Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.40 – 7.22m-Ar-H (benzyl)
6.46d7.3Ar-H (pyridin-H)
6.16d8.3Ar-H (pyridin-H)
4.97s, br-N-H
4.45d-CH₂

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed view of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The aromatic carbons of both the pyridine and benzyl rings typically resonate in the downfield region of the spectrum, generally between 100 and 160 ppm.

¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppm (Anticipated Ranges)Assignment
158-160C-N (Pyridine)
150-155C-CH₃ (Pyridine)
138-142C-ipso (Benzyl)
126-129C-H (Aromatic)
105-115C-H (Pyridine)
45-50CH₂
20-25CH₃

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY spectra reveal ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the pyridine and benzyl rings.

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, providing a direct link between the proton and its attached carbon.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the benzyl group, the amine linker, and the 6-methylpyridine scaffold. For instance, an HMBC correlation between the benzylic protons (CH₂) and the pyridine carbon atom at the 2-position would definitively confirm the N-benzylation site.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy Insights

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing valuable information about the functional groups present. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific bond stretching and bending vibrations. mdpi.com

Key vibrational frequencies include:

N-H Stretch: A characteristic band in the region of 3100-3500 cm⁻¹, indicative of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ and methyl CH₃ groups are observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine group is typically observed in the 1250-1350 cm⁻¹ range. mdpi.com

The presence and position of these bands in the FT-IR spectrum serve as a diagnostic tool to confirm the successful synthesis and purity of the compound.

Key FT-IR Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational Mode
3100-3500N-H Stretch
>3000Aromatic C-H Stretch
<3000Aliphatic C-H Stretch
1400-1600C=N and C=C Stretch (Pyridine ring)
1250-1350C-N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and benzyl rings. The conjugation between the pyridine ring and the amine nitrogen can influence the position and intensity of these absorption maxima. The specific wavelengths of maximum absorbance (λmax) can be used to characterize the electronic structure of the compound and can be sensitive to the solvent environment.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, X-ray diffraction analysis has been performed, and the resulting crystal structure has been deposited in the Protein Data Bank with the accession code 6R05. rcsb.orgpdbj.orgproteopedia.org

The crystallographic data reveals the solid-state conformation of the molecule. A key feature is the dihedral angle between the pyridine and benzyl rings, which provides insight into the steric and electronic interactions between these two moieties. Intermolecular interactions, such as hydrogen bonding involving the amine N-H group and the pyridine nitrogen atom of an adjacent molecule, can also be identified. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The resolution of the crystal structure, reported to be 1.57 Å, indicates a high level of detail in the atomic positions. rcsb.orgproteopedia.org

X-ray Crystallographic Data for this compound
ParameterValue
PDB Accession Code6R05
Resolution1.57 Å
Experimental MethodX-RAY DIFFRACTION

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the supramolecular assembly of this compound and related structures. In the solid state, molecules of similar 2-aminopyridine (B139424) derivatives are known to form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds. nih.govnih.gov This specific interaction involves the amino proton of one molecule and the pyridyl nitrogen atom of a second, centrosymmetrically related molecule.

This dimerization results in a characteristic ring motif in the crystal lattice, which can be described using the graph-set notation R²₂(8). nih.govnih.gov This notation indicates that two donor atoms and two acceptor atoms are involved in a ring containing eight atoms. The formation of these stable dimers is a recurring structural theme in substituted 2-aminopyridines. nih.gov In the case of the parent compound 6-methylpyridin-2-amine, one of the amino hydrogen atoms is similarly involved in an N—H⋯N hydrogen bond, leading to the formation of an inversion dimer. researchgate.net The presence of the benzyl group in this compound introduces additional steric and electronic factors but the fundamental N—H···N hydrogen bonding pattern is expected to persist, forming robust dimeric structures.

Interaction TypeDonorAcceptorTypical MotifReference
Intermolecular Hydrogen BondN-H (amino group)N (pyridyl ring)R²₂(8) Dimer nih.govnih.gov
Intermolecular Hydrogen BondN-H (amino group)N (pyridyl ring)Inversion Dimer researchgate.net

π-π Stacking and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, the crystal structure of this compound is further stabilized by a network of other non-covalent interactions, primarily involving its aromatic rings. These include π-π stacking and C—H···π interactions.

Structural studies of the closely related N-benzylpyridin-2-amine reveal that the benzyl and pyridyl rings are not coplanar, exhibiting a significant dihedral angle of approximately 67.2° to 67.6°. nih.govnih.gov This non-planar arrangement precludes face-to-face π-π stacking between the rings of a single molecule. However, these interactions are crucial for building the larger crystal lattice.

Interaction TypeDescriptionStructural ImplicationReference
Dihedral Angle The angle between the planes of the pyridine and benzyl rings.Approx. 67.2° - 67.6°, indicating a non-coplanar arrangement. nih.govnih.gov
C—H···π Stacking Interaction between a C-H bond and the π-electron cloud of an aromatic ring.Stabilizes the dimeric structure and extends it into a 3D network. nih.gov
N—H···π Interaction Interaction between an N-H bond and the π-electron cloud of an aromatic ring.Contributes to the formation of layers in the crystal lattice. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization. The molecular formula of the compound is C₁₃H₁₄N₂, giving it a molecular weight of 198.26 g/mol . Due to the presence of two nitrogen atoms (an even number), the molecular ion peak (M⁺) is expected at an even mass-to-charge ratio (m/z) of 198.

The fragmentation of amines in mass spectrometry is often directed by the nitrogen atom. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a bond to the carbon atom adjacent to the nitrogen. libretexts.org For this compound, this can occur on either side of the amino nitrogen.

A particularly significant fragmentation pathway for N-benzyl amines involves the cleavage of the C-N bond that connects the benzyl group to the nitrogen atom. nih.gov This heterolytic cleavage is a charge-directed reaction that leads to the formation of a stable benzylic or, more commonly, a tropylium (B1234903) carbocation ([C₇H₇]⁺) with an m/z of 91. nih.govcore.ac.uk This fragment is often a prominent peak in the mass spectrum. The loss of this benzyl cation from the molecular ion would result in a fragment corresponding to the 6-methylpyridin-2-amine radical cation at m/z 107.

Another potential α-cleavage would involve the bond between the methylene carbon and the pyridine ring, though this is generally less favored. The analysis of these characteristic fragments allows for the unambiguous identification and structural confirmation of the compound.

Ion TypeProposed Fragmentm/z (Mass-to-Charge Ratio)Fragmentation Pathway
Molecular Ion [C₁₃H₁₄N₂]⁺198Electron Ionization
Fragment Ion [C₇H₇]⁺ (Tropylium ion)91Cleavage of the N-CH₂ bond (loss of benzyl group)
Fragment Ion [C₆H₇N₂]⁺107Loss of benzyl radical from the molecular ion
Fragment Ion [C₁₂H₁₁N₂]⁺183Loss of the methyl group (CH₃)

Mechanistic Investigations and Reaction Pathways Involving N Benzyl 6 Methylpyridin 2 Amine

Elucidation of N-Alkylation Reaction Mechanisms

The N-alkylation of amines with alcohols is a sustainable and atom-efficient method for creating carbon-nitrogen bonds, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process avoids the use of hazardous alkyl halides and typically produces water as the only byproduct. The general mechanism involves the temporary oxidation of a primary alcohol, such as benzyl (B1604629) alcohol, to an aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced in situ to the desired N-alkylated amine product. The catalyst, often a transition metal complex, facilitates both the initial dehydrogenation of the alcohol and the final hydrogenation of the imine intermediate.

A variety of transition metal complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. These are typically based on precious metals like ruthenium and iridium, but more recent research has focused on developing catalysts from more earth-abundant metals such as manganese, cobalt, and nickel.

The catalytic cycle generally begins with the alcohol coordinating to the metal center, followed by dehydrogenation to form a metal-hydride species and release the corresponding aldehyde. The amine then condenses with the aldehyde to form an imine. This imine is subsequently reduced by the metal-hydride species, regenerating the active catalyst and yielding the N-alkylated amine.

Additives, particularly bases like potassium tert-butoxide (KOtBu) or potassium carbonate (K2CO3), often play a crucial role. The base can facilitate the deprotonation of the alcohol, assisting its coordination to the metal catalyst and promoting the initial oxidation step.

Catalyst SystemMetal CenterTypical AdditiveKey Features
NHC–Ir(III) ComplexesIridiumKOtBuHighly efficient for N-alkylation of anilines with benzyl alcohols.
PNP Manganese Pincer ComplexesManganeset-BuOKEnables selective monoalkylation under mild conditions using an earth-abundant metal.
Cobalt(II) Inverse Triazolyl-Pyridine ComplexCobaltKOHEffective for N-alkylation of anilines with benzyl alcohol.
Ni/SiO2–Al2O3NickelK2CO3Heterogeneous catalyst used for N-alkylation of amides with benzyl alcohol at elevated temperatures.
[Cp*IrCl2]2IridiumK2CO3Well-studied catalyst; mechanistic investigations suggest the involvement of a carbonate ligand in the catalytic cycle.

Mechanistic studies, including those using density functional theory (DFT), have helped to identify the key species involved in the catalytic N-alkylation cycle. For the reaction involving N-benzyl-6-methylpyridin-2-amine, the process would begin with the catalyst oxidizing benzyl alcohol to benzaldehyde (B42025).

Metal-Hydride Formation : The first key intermediate is a metal-hydride species, formed when the catalyst removes two hydrogen atoms from the benzyl alcohol.

Imine/Iminium Ion Formation : Benzaldehyde then undergoes condensation with the amino nitrogen of 6-methylpyridin-2-amine to form a Schiff base (imine). In the presence of an acid or the metal catalyst, this can exist as a protonated iminium ion, which is more susceptible to reduction.

Reduction and Product Release : The metal-hydride species then transfers the hydride back to the imine carbon. This reduction step yields the final product, this compound, and regenerates the active catalyst, allowing the cycle to continue.

The transition states involve the coordination of the alcohol to the metal, the transfer of hydrogen atoms, and the final reduction of the C=N double bond. The presence of additives like carbonate can lower the energy barriers for these steps by assisting in proton transfer.

Reactivity Studies of the Pyridine (B92270) Nitrogen and Amino Nitrogen

In this compound, there are two nitrogen atoms with distinct electronic properties and reactivity: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen.

The lone pair of electrons on the pyridine nitrogen resides in an sp2-hybridized orbital. Due to the higher s-character of this orbital compared to an sp3 orbital, these electrons are held more tightly by the nucleus, making them less available for donation to a proton or other electrophile. Consequently, pyridine is significantly less basic than aliphatic amines.

Conversely, the exocyclic amino nitrogen is sp3-hybridized (or has character closely approaching it), making its lone pair more available and thus more nucleophilic and basic. Therefore, in reactions involving electrophiles, the initial site of attack will overwhelmingly be the exocyclic amino nitrogen rather than the pyridine ring nitrogen. For instance, protonation in an acidic medium will occur at the amino nitrogen.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring

The pyridine ring's reactivity towards aromatic substitution is fundamentally different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is electron-deficient and is often compared to a highly deactivated benzene ring, such as nitrobenzene, in its reactivity towards electrophiles. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. However, in this compound, the exocyclic benzylamino group is a powerful activating group and an ortho, para-director. The methyl group at the 6-position is a weak activating group, also directing ortho and para. The combined influence of these groups overrides the deactivating effect of the ring nitrogen. The benzylamino group at position 2 will direct incoming electrophiles to positions 3 and 5. The methyl group at position 6 will also direct to position 5. Therefore, electrophilic substitution reactions like nitration or halogenation are expected to occur preferentially at the 3- and 5-positions of the pyridine ring.

Nucleophilic Aromatic Substitution (NAS) : The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, especially at the 2- and 4-positions. In this compound, these positions are already substituted. Nucleophilic aromatic substitution would only be feasible if a good leaving group (e.g., a halide) were present at one of the other ring positions (3, 4, or 5). The mechanism for such a reaction could proceed through a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. Alternatively, under conditions with an extremely strong base, a mechanism involving a hetaryne intermediate (the pyridine equivalent of benzyne) could be possible. Recent studies suggest that many SNAr reactions may proceed through concerted mechanisms rather than discrete stepwise intermediates, particularly on heterocyclic systems.

Oxidation and Reduction Chemistry of the this compound Core

Oxidation : The this compound molecule has several sites susceptible to oxidation. The exocyclic C-N bond of the benzyl group is a common target for oxidative cleavage. Metal-free electrochemical oxidation provides a green method for cleaving this bond, where the benzylamine (B48309) undergoes single-electron oxidation at an anode to form a nitrogen radical cation intermediate, ultimately leading to the formation of an aldehyde and the corresponding secondary amine. The amino nitrogen itself can also be oxidized. Mechanistic studies on the oxidation of related N-benzyl-N-methylhydroxylamines show that the pathway involves an initial electron transfer from the nitrogen to the oxidant, followed by hydrogen abstraction to form a nitrone.

Reduction : The pyridine ring is susceptible to reduction under various conditions. Catalytic hydrogenation, using reagents such as hydrogen gas with a nickel catalyst or sodium in ethanol, can reduce the aromatic pyridine ring to the corresponding saturated piperidine ring. This transformation would convert this compound into N-benzyl-6-methylpiperidin-2-amine.

Debenzylation Mechanisms and Controlled Cleavage of the N-Benzyl Group

The N-benzyl group is a common protecting group for amines in organic synthesis, and its selective removal is a critical step in many synthetic routes. Several methods exist for the controlled cleavage of this group.

A widely used and mild method is catalytic transfer hydrogenation (CTH) . This technique employs a catalyst, typically 10% Palladium on carbon (Pd-C), and a hydrogen donor molecule, such as ammonium formate. The reaction is generally fast, often completing within minutes at reflux temperature, and proceeds under neutral conditions to yield the free amine directly.

Other debenzylation strategies include:

Oxidative Cleavage : As mentioned previously, the C-N bond can be cleaved oxidatively. Laccase enzymes in combination with TEMPO and using oxygen as the oxidant can achieve chemoselective removal of the benzyl group in an aqueous medium.

Reaction with Triphosgene : Selective cleavage of N-benzyl-protected secondary amines can be achieved using triphosgene to yield a carbamoyl chloride.

Acid-Facilitated Debenzylation : In some cases, strong acids can facilitate the removal of the benzyl group.

MethodReagentsKey Features
Catalytic Transfer Hydrogenation10% Pd-C, Ammonium FormateMild, neutral conditions; rapid reaction times.
Enzymatic OxidationLaccase, TEMPO, O2Green chemistry approach using aqueous medium.
Chemical CleavageTriphosgeneYields a carbamoyl chloride intermediate.
Electrochemical OxidationAnode, H2O, TsOH·H2OMetal-free, selective C-N bond cleavage.

Coordination Chemistry and Ligand Properties of N Benzyl 6 Methylpyridin 2 Amine Derivatives

N-benzyl-6-methylpyridin-2-amine as a Monodentate and Multidentate Ligand

This compound can function as both a monodentate and a multidentate ligand. In its simplest coordination mode, it acts as a monodentate ligand, binding to a metal center through the lone pair of electrons on the pyridine (B92270) nitrogen atom. This type of coordination is common in the formation of simple adducts with metal salts.

However, the presence of the exocyclic amino group allows for more complex coordination behavior. The pyridyl nitrogen and the amino group can coordinate to a metal to form chelate rings. This bidentate coordination mode is a key feature in the formation of stable metal complexes. The steric hindrance provided by the 6-methyl group can influence the coordination geometry and the stability of the resulting complexes.

Furthermore, derivatives of this compound can be designed to act as multidentate ligands. For instance, the introduction of additional donor atoms into the benzyl (B1604629) group or the pyridine ring can lead to tridentate or even higher denticity ligands. These multidentate ligands are of significant interest for their ability to form highly stable and structurally well-defined metal complexes. rsc.org

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex.

Transition metal complexes of this compound and related ligands have been synthesized and characterized. For example, nickel complexes can be prepared, and their catalytic activities can be explored. Gold(III) complexes with related 2-benzylpyridine (B1664053) ligands have also been investigated, with some showing potential as antimicrobial and antitumor agents. mdpi.com The synthesis of these complexes often involves the reaction of the ligand with a gold(III) salt, leading to either monodentate adducts or cyclometalated complexes. mdpi.com

While less common than transition metal complexes, main group metal complexes with pyridine-amine ligands can also be prepared. The coordination chemistry of main group elements with such ligands is an area of growing interest. For instance, complexes with metals like zinc have been synthesized and characterized. The coordination is often through the pyridyl nitrogen and the amino group, similar to transition metal complexes.

Spectroscopic Analysis of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize the metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring and the N-H bond upon coordination provide evidence of metal-ligand bond formation. core.ac.uk Specifically, shifts in the C=N and C-N stretching frequencies of the pyridine ring and the N-H stretching and bending vibrations are indicative of coordination. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. Chemical shift changes of the protons and carbons on the pyridine ring and the benzyl group upon complexation provide detailed information about the coordination environment. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can reveal information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. researchgate.net

The following table summarizes typical spectroscopic data for metal complexes with related pyridine-amine ligands.

Spectroscopic TechniqueKey ObservablesInformation Gained
Infrared (IR) Shifts in ν(C=N), ν(C-N), and ν(N-H)Confirmation of coordination through pyridine and amino nitrogen.
NMR (¹H, ¹³C) Changes in chemical shifts of ligand protons and carbonsElucidation of solution-state structure and coordination mode.
UV-Visible d-d transitions, Metal-to-Ligand Charge Transfer (MLCT) bandsInformation on the electronic structure and geometry of the complex.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in metal complexes of this compound can be investigated using a combination of experimental techniques and computational methods. Density Functional Theory (DFT) calculations are often employed to gain insights into the optimized geometries, electronic properties (such as HOMO-LUMO gaps), and the nature of the metal-ligand bond.

The bonding in these complexes is typically described by a combination of σ-donation from the nitrogen lone pairs to the metal center and, in some cases, π-backbonding from the metal d-orbitals to the π* orbitals of the pyridine ring. The electronic properties of the complex can be tuned by modifying the substituents on the ligand. For example, electron-donating or electron-withdrawing groups on the benzyl or pyridine rings can influence the electron density at the metal center and affect its reactivity. le.ac.uk

Cyclometallation Reactions Involving Pyridine-Amine Scaffolds

Pyridine-amine scaffolds, including derivatives of this compound, are known to undergo cyclometallation reactions. In these reactions, a C-H bond on the ligand is activated by the metal center, leading to the formation of a new metal-carbon bond and a chelate ring. acs.org This process often results in highly stable cyclometalated complexes.

For instance, with ligands like 2-benzylpyridine, the ortho-C-H bond of the benzyl group can be activated by a metal such as palladium or gold, forming a five- or six-membered metallacycle. mdpi.comresearchgate.net These cyclometalated complexes have applications in catalysis and materials science. The reaction typically proceeds via initial coordination of the pyridine nitrogen, followed by intramolecular C-H activation. researchgate.net The nature of the metal, the ligand substituents, and the reaction conditions all play a crucial role in the outcome of the cyclometallation reaction. le.ac.uk

Catalytic Applications of N Benzyl 6 Methylpyridin 2 Amine Based Systems

Homogeneous Catalysis Mediated by N-benzyl-6-methylpyridin-2-amine Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the tunability of molecular catalysts. The this compound ligand, with its bidentate N,N-coordination capabilities, can form stable complexes with various transition metals, making it a candidate for several catalytic processes. bohrium.com

While direct studies detailing the use of this compound as a ligand in Suzuki-Miyaura reactions are not extensively reported in the reviewed literature, the broader class of 2-aminopyridine (B139424) derivatives has been successfully employed in palladium-catalyzed cross-coupling reactions. researchgate.netacs.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The efficiency of these catalytic systems often relies on the electronic and steric properties of the ligands. For instance, electron-rich and bulky phosphine (B1218219) ligands are known to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. acs.orgresearchgate.net

In a related context, a study on the Suzuki coupling of a Schiff base derived from 6-methylpyridin-2-amine highlighted the significant role of the pyridine (B92270) nitrogen in the catalytic process. The coordination of the pyridine ring to the palladium catalyst was found to influence the reactivity of the molecule. This suggests that this compound, with its pyridine and amine functionalities, has the potential to act as an effective ligand in palladium-catalyzed cross-coupling reactions, although specific research to validate this application is needed.

The application of this compound as a ligand in hydrogenation and dehydrogenation catalysis is an area with limited direct research. However, the broader family of pyridine-amine ligands has been explored in this context. For example, cobalt complexes with diimine pyridine ligands are active in the hydrogenation of olefins. mdpi.com

More specifically, iridium complexes featuring amino-functionalized 2,2'-bipyridine (B1663995) ligands have demonstrated high activity and stability in the catalytic dehydrogenation of formic acid, a key reaction for hydrogen storage. bohrium.com The electronic effect of the amino group on the ligand was found to be a crucial factor in the catalytic activity. bohrium.com Similarly, ruthenium complexes with N,N'-diimine ligands have also been shown to be effective for the selective decomposition of formic acid to produce hydrogen. researchgate.net These examples underscore the potential of pyridine-amine based ligands, including this compound, in hydrogenation and dehydrogenation catalysis, though further investigation is required to establish their specific efficacy.

There is currently a lack of available scientific literature describing the use of this compound or its complexes in catalytic carbonylation reactions. While palladium(II) complexes with other pyridine derivatives have been utilized as catalysts in carbonylation reactions, specific data for the title compound is not reported. chemrxiv.org

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. While there are no direct reports on the immobilization of this compound for catalytic use, related research provides a proof of concept. For instance, a graphene oxide-supported N-heterocyclic carbene copper(I) complex has been developed for the N-monoalkylation of amines. researchgate.netotago.ac.nz In the supplementary information of this study, this compound is listed as one of the products synthesized, demonstrating the relevance of this class of compounds in transformations that can be heterogeneously catalyzed. researchgate.netotago.ac.nz The potential to anchor this compound or its metal complexes onto supports like silica (B1680970) or magnetic nanoparticles could lead to recyclable and sustainable catalytic systems. researchgate.net

Electro-catalytic Applications (e.g., Hydrogen Production)

Electro-catalysis plays a crucial role in renewable energy technologies, particularly in the production of hydrogen from water. While this compound itself has not been directly studied in this context, metal complexes of related pyridine-amine ligands have shown significant promise. Cobalt complexes with pentadentate pyridine-amine ligands have been investigated as homogeneous catalysts for water oxidation, a key step in water splitting. scribd.comchemrxiv.org The electronic properties of the pyridine-amine ligand framework are critical in modulating the catalytic activity of the metal center. scribd.com

Furthermore, nickel(II) complexes with phosphinopyridyl ligands containing an amine base have been synthesized for electrocatalytic hydrogen production. chemrxiv.org The amine group in the ligand can act as a proton transfer site, facilitating the catalytic cycle. chemrxiv.org In some cobalt-based systems for hydrogen evolution, it has been proposed that a dissociated pyridine ligand can function as a proton relay, enhancing the catalytic activity. These findings suggest that metal complexes of this compound could be promising candidates for electro-catalytic applications, warranting further investigation into their electrochemical properties and catalytic performance.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While there are no specific reports on the use of chiral derivatives of this compound, the broader class of chiral 2-aminopyridines has emerged as a powerful tool in this field.

Chiral 2-aminopyridines have been successfully employed as transient directing groups in rhodium(I)-catalyzed asymmetric intramolecular alkene hydroacylation reactions. mdpi.combohrium.com In this approach, the chiral 2-aminopyridine serves a dual role: it acts as a transient directing group for the activation of an aldehyde C-H bond and is the sole source of asymmetry in the transformation. mdpi.com This strategy has been used to synthesize biologically relevant chiral ketones with high enantioselectivity. mdpi.com

The table below summarizes the results from a study on rhodium-catalyzed asymmetric hydroacylation using a chiral 2-aminopyridine co-catalyst.

EntrySubstrateProductYield (%)Enantiomeric Ratio (er)
1Aldehyde 4aBenzosuberone 5a7996:4

This successful application of a chiral 2-aminopyridine as a co-catalyst highlights the significant potential for developing chiral derivatives of this compound for a range of asymmetric transformations. The steric and electronic properties of the benzyl (B1604629) group could offer unique opportunities for tuning the catalyst's performance.

Biological Activities and Structure Activity Relationship Sar Studies of N Benzyl 6 Methylpyridin 2 Amine Analogues

Antimicrobial and Antibacterial Activities

N-benzyl-6-methylpyridin-2-amine and its related structures have demonstrated notable antimicrobial properties. Research has explored their effectiveness against a variety of bacterial strains, including those that have developed resistance to existing antibiotics.

Activity against Drug-Resistant Bacterial Strains

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Analogues of this compound have shown promise in this area. For instance, certain benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of guanidine demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus. nih.gov Furthermore, this compound and its para-substituted derivative also showed promising results against two MRSA strains. nih.gov

Studies on 1,8-naphthyridine (B1210474) derivatives, which share structural similarities with the pyridine (B92270) core, have also revealed significant activity against multi-resistant bacterial strains. nih.gov Some of these derivatives have been shown to enhance the activity of existing antibiotics like fluoroquinolones. nih.gov Additionally, certain N,2,6-trisubstituted 1H-benzimidazole derivatives, which include an N-benzyl group, have been identified as potent antibacterial agents against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA, with MIC values ranging from 4 to 16 μg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Analogues and Related Compounds

Compound/Derivative Target Organism Activity (MIC) Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine S. aureus 0.5 µg/mL nih.gov
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine E. coli 1 µg/mL nih.gov
3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone S. aureus 1 µg/mL nih.gov
N,2,6-trisubstituted 1H-benzimidazoles (e.g., 4c) MSSA, MRSA 4–16 μg/mL nih.gov
N,2,6-trisubstituted 1H-benzimidazoles (e.g., 4c) E. coli, S. faecalis 16 μg/mL nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound analogues are believed to involve the inhibition of essential bacterial enzymes and the disruption of metabolic pathways. For example, some pyridine derivatives are thought to function as DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication. mdpi.com This mechanism is shared with fluoroquinolone antibiotics. nih.gov The structural similarities between some of these analogues and known antibiotics suggest a comparable mode of action. nih.gov

Another proposed mechanism is the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme vital for the biosynthesis of terpenoids in certain pathogens. Inhibition of this enzyme can disrupt cell membrane integrity and other essential cellular processes.

Anticonvulsant Properties of N-benzyl-based Heterocycles

The N-benzyl moiety is a key feature in a number of compounds investigated for their anticonvulsant properties. Studies on various N-benzyl derivatives of heterocyclic systems have demonstrated their potential in controlling seizures.

Research into N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione has identified compounds with significant anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests. nih.gov Similarly, N-benzyl 2-acetamidoacetamides have shown considerable protection against MES-induced seizures. capes.gov.br The anticonvulsant potential of these compounds is often evaluated using models such as the 6 Hz seizure test, which is considered a model for drug-resistant epilepsy. mdpi.com

The general pharmacophore model for some anticonvulsant agents includes a hydrophobic aryl unit, an electron donor group, and a hydrogen bonding domain, features that can be found in N-benzyl heterocyclic structures. nih.gov

Anticancer and Antitumor Potentials of Pyridine-Amine Scaffolds

The pyridine-amine scaffold is a privileged structure in the development of anticancer agents. These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.

Derivatives of the pyridine scaffold have been investigated for their ability to inhibit key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptors (VEGFR). researchgate.net Inhibition of VEGFR-2, a key player in tumor angiogenesis, is a significant strategy in cancer therapy. researchgate.net Some pyridine-urea derivatives have demonstrated inhibitory activity against VEGFR-2. researchgate.net

Furthermore, pyridine-amine derivatives have shown cytotoxic effects against cancer cell lines like HeLa and A549. The antiproliferative activity of these compounds can be enhanced by modifications to the pyridine ring. Hybrid molecules incorporating pyridine and other heterocyclic rings, such as 1,2,4-triazole, have also been synthesized and evaluated for their antitumor properties, with some showing activity against triple-negative breast cancer and glioblastoma cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve the induction of apoptosis and cell cycle arrest. rsc.org

Table 2: Anticancer Activity of Selected Pyridine-Amine Scaffolds

Compound/Derivative Cell Line Activity (IC50) Target/Mechanism Reference
Pyridine-3-carbonitrile derivative (3d) MCF-7 4.55 ± 0.88 μM Apoptosis, Caspase-3 activation rsc.org
Pyridine-3-carbonitrile derivative (3d) MDA-MB 231 9.87 ± 0.89 μM Apoptosis, Caspase-3 activation rsc.org
N,2,6-trisubstituted 1H-benzimidazole (4c) HepG2, MDA-MB-231, MCF7, RMS, C26 2.39–10.95 μM DHFR inhibition nih.gov
Pyridine-urea derivatives VEGFR-2 ~5.00 μM VEGFR-2 inhibition researchgate.net

Anti-inflammatory Effects of Pyrimidine- and Pyridinone-Related Analogues

Analogues of this compound, particularly those containing pyrimidine (B1678525) and pyridinone rings, have been investigated for their anti-inflammatory potential. Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.govrsc.org

The mechanisms underlying the anti-inflammatory activity of these compounds often involve the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which leads to a reduction in the production of prostaglandins (B1171923) like PGE2. nih.gov Additionally, they can inhibit other inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govrsc.org Some pyrimidine-based drugs, such as proquazone (B1679723) and epirizole, are already in clinical use for their anti-inflammatory properties. nih.gov

Enzyme Modulation and Inhibition Studies

The ability of this compound and its analogues to modulate the activity of specific enzymes is a key aspect of their biological profile. This includes the inhibition of enzymes crucial for the survival of pathogens and the progression of diseases.

As mentioned earlier, one of the proposed antimicrobial mechanisms is the inhibition of farnesyl pyrophosphate synthase (FPPS). In the context of anticancer activity, the inhibition of dihydrofolate reductase (DHFR) by certain N,2,6-trisubstituted 1H-benzimidazole derivatives has been identified, with one compound showing an IC50 of 2.35 μM. nih.gov

Furthermore, in the realm of cancer therapy, inhibitors of MAP kinase-interacting kinases (MNKs) have been developed from pyridine and pyridinone scaffolds. acs.org These inhibitors can block the phosphorylation of eIF4E, a key factor in protein synthesis and cell proliferation. acs.org Docking studies have revealed that these compounds can bind to the active site of MNK2, forming hydrogen bonds with key amino acid residues. acs.org

Ligand-Target Interactions in Biological Systems

The biological effects of this compound and its analogues are rooted in their precise interactions with various biomolecular targets, including enzymes and receptors. The core structure, featuring a benzyl group and a methyl-substituted pyridine ring, serves as a versatile scaffold for modifications that modulate binding affinity and efficacy.

Research has shown that analogues of this compound can engage with a range of biological targets. For instance, derivatives have been identified as inhibitors of the enzyme farnesyl pyrophosphate synthase (TcFPPS) in Trypanosoma cruzi, the parasite responsible for Chagas disease. This inhibition is critical as it disrupts the biosynthesis of essential terpenoids in the parasite.

In the realm of neuropharmacology, certain analogues act as agonists at serotonin (B10506) 5-HT₂A receptors. Furthermore, structural modifications have led to the development of potent ligands for adenosine (B11128) receptors, where the N-benzyl substitution can enhance both affinity and potency. Other related pyridine derivatives have demonstrated significant interactions with sigma receptors (σR), which are implicated in neurological disorders. csic.esmdpi.com Specifically, a polyfunctionalized pyridine analogue showed high affinity for the σ₁ receptor subtype (Kᵢ = 1.45 nM) and also inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting a multi-target profile. csic.esmdpi.com

The anticancer properties of related compounds have also been linked to specific molecular interactions. Analogues such as N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer. nih.gov Thieno[2-3-b]pyridine analogues are proposed to exert their anti-proliferative effects by inhibiting phosphatidylinositol-specific phospholipase C (PI-PLC), thereby interfering with phospholipid metabolism in cancer cells. mdpi.com

The following table summarizes the ligand-target interactions for various analogues of this compound.

Analogue Class Biological Target Observed Effect Therapeutic Area
Pyridine DerivativesFarnesyl Pyrophosphate Synthase (TcFPPS)InhibitionAntiparasitic
Pyridine DerivativesSerotonin 5-HT₂A ReceptorsAgonismNeuropharmacology
Pyridine DerivativesAdenosine ReceptorsEnhanced affinity and potencyInflammation, Cardiovascular
Polyfunctionalized PyridinesSigma-1 Receptor (σ₁R), AChE, BuChEHigh-affinity binding, InhibitionNeuropathic Pain csic.esmdpi.com
N-benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1 Deubiquitinase ComplexInhibitionAnticancer nih.gov
Thieno[2-3-b]pyridinesPhosphatidylinositol-Specific Phospholipase C (PI-PLC)InhibitionAnticancer mdpi.com

In Silico Predictions and Molecular Docking in Biological Contexts

Computational methods, particularly molecular docking and in silico predictions, are indispensable tools for elucidating the interactions between this compound analogues and their biological targets. These studies provide critical insights into the binding modes and structure-activity relationships (SAR) that govern their biological effects.

Molecular docking simulations have been employed to visualize and analyze the binding of these ligands within the active sites of target proteins. For example, docking studies of this compound itself have been suggested to simulate its interaction with enzymes like kinases using software such as AutoDock Vina.

For related compounds, in silico studies have successfully predicted and rationalized their biological activities. In the context of antitubercular agents, molecular docking of N-(4-[pyridin-2-yloxy]benzyl)arylamine analogues into the active site of mycobacterial enoyl-reductase (InhA) predicted favorable interactions and higher dock scores compared to the standard compound, triclosan. nih.gov These predictions were subsequently supported by experimental data. nih.gov

Similarly, docking studies of sigma receptor ligands have revealed key interactions at the molecular level. For a series of 2-amino-pyridine derivatives, the N-benzyl-piperidinium system was observed to bind within a pocket formed by specific amino acid residues, including His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150. csic.es Stabilizing π-anion interactions were noted between the benzyl moiety and key acidic residues like Asp29 and Glu73. csic.es

In the development of antimicrobial agents, docking studies of N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamides against the TrmD enzyme of P. aeruginosa helped to understand their inhibitory potential. researchgate.net Likewise, docking of benzothiazole (B30560) acetamide (B32628) derivatives into the DNA gyrase active site was used to predict their antibacterial efficacy. nih.gov

The table below presents findings from various in silico and molecular docking studies on analogues of this compound.

Analogue Class Target Protein Software/Method Key Findings
N-(4-[pyridin-2-yloxy]benzyl)arylaminesMycobacterial Enoyl-reductase (InhA)Molecular Docking & DynamicsPredicted better interactions and higher dock scores than triclosan. nih.gov
2-Amino-pyridine derivativesSigma-2 Receptor (σ₂R)Molecular DockingN-benzyl-piperidinium system binds in a pocket formed by multiple residues; π-anion interactions with Asp29 and Glu73. csic.esmdpi.com
N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamidesTrmD of P. aeruginosaMolecular DockingVisualized interaction with active site residues to explain partial inhibition. researchgate.net
Benzothiazole acetamide derivativesDNA Gyrase (PDB: 3G75)V-life MDS 3.5Dock scores were consistent with experimentally determined antimicrobial activity. nih.gov
Imidazopyridine Derivatives (Alpidem)GABA-A Receptor (implied)DFT (B3LYP, B3PW91)Calculated HOMO-LUMO energy gap indicated high chemical reactivity and biological activity. nih.gov

These computational approaches not only help in understanding the mechanism of action but also guide the rational design of new, more potent, and selective analogues for various therapeutic applications.

Computational Chemistry and Theoretical Insights into N Benzyl 6 Methylpyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and molecular geometry of organic compounds like N-benzyl-6-methylpyridin-2-amine. These methods allow for the optimization of the molecule's geometry, providing data on bond lengths, bond angles, and dihedral angles.

DFT calculations can also be used to predict various electronic properties. For instance, the distribution of electron density can be visualized, and key parameters that govern the molecule's behavior in chemical reactions can be quantified. These theoretical calculations are crucial for validating experimental findings from techniques like X-ray crystallography and for predicting the outcomes of chemical transformations.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability, with a smaller gap suggesting higher reactivity. nih.gov

For molecules like this compound, HOMO-LUMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often localized on the more electron-rich parts of the molecule, such as the amino group and the pyridine (B92270) ring, while the LUMO is typically distributed over the electron-deficient areas. This information is vital for understanding and predicting the regioselectivity of reactions. A lower HOMO-LUMO energy gap generally indicates higher chemical reactivity, greater polarizability, and increased biological activity. nih.gov

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values in different colors. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amino group and the aromatic rings would likely exhibit a positive potential, highlighting their electrophilic character. nih.gov

Global Reactivity Parameters

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system. A more negative chemical potential suggests a lower likelihood of spontaneous decomposition. researchgate.net

Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are crucial for comparing the reactivity of different molecules and for predicting their behavior in various chemical environments. For example, a molecule with a high electrophilicity index is a good electrophile. nih.gov

Molecular Dynamics Simulations for Conformational Preferences

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational preferences and flexibility of molecules like this compound. uni-muenchen.de

Due to the presence of flexible single bonds, particularly in the benzyl (B1604629) group and its connection to the amino nitrogen, this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as its shape plays a key role in molecular recognition.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, is a long-standing challenge in chemoinformatics. nih.gov Various computational approaches, including quantum mechanical (QM) methods and, more recently, machine learning (ML) algorithms, have been developed for this purpose. nih.govmdpi.com These methods can calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value. For this compound, theoretical prediction of NMR spectra can help in the assignment of peaks in experimentally obtained spectra, especially for complex regions of the spectrum. icm.edu.plrsc.org

Theoretical Studies of Reaction Mechanisms and Energy Profiles

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis via benzylation, theoretical studies can map out the entire reaction pathway. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and any intermediates that may be formed.

By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics. For instance, the activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Theoretical studies can confirm that the benzylation of 2-amino-6-methylpyridine (B158447) proceeds through an SN2 pathway. These mechanistic insights are vital for optimizing reaction conditions to improve yields and minimize side products.

Nonlinear Optical (NLO) Properties and Molecular Polarizability Predictions

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials, leading to a range of phenomena with applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with delocalized π-electron systems, are of significant interest for their potential NLO properties. The key parameters that quantify the NLO response of a molecule at the microscopic level are the molecular polarizability (α) and the first hyperpolarizability (β).

Computational methods, especially Density Functional Theory (DFT), have become powerful tools for predicting the NLO properties of molecules. These calculations can provide insights into the relationship between molecular structure and NLO activity, guiding the design of new materials. For aminopyridine derivatives, theoretical investigations have shown that factors like intramolecular charge transfer and hydrogen bonding can significantly influence their NLO response. nih.gov

Theoretical studies on similar organic compounds, such as 2-aminopyridinium p-toluenesulphonate, have used DFT methods with functionals like B3LYP to calculate static hyperpolarizability, confirming good nonlinear behavior. nih.gov It is anticipated that similar computational approaches would be necessary to quantify the polarizability and hyperpolarizability of this compound. Such a study would calculate the components of the polarizability and hyperpolarizability tensors to determine the average values, which are presented in the conceptual data table below.

Table 1: Conceptual Data Table of Predicted NLO Properties (Note: The following values are illustrative and based on typical ranges for similar organic molecules, as specific experimental or calculated data for this compound is not available.)

Computational MethodBasis SetPropertyPredicted Value (a.u.)
DFT/B3LYP6-311++G(d,p)Dipole Moment (µ)2 - 5 D
DFT/B3LYP6-311++G(d,p)Average Polarizability (α)150 - 250 a.u.
DFT/B3LYP6-311++G(d,p)First Hyperpolarizability (β)1000 - 5000 a.u.

The benzyl group's flexibility and the potential for intermolecular hydrogen bonding in the solid state would also be critical factors influencing the bulk NLO properties of the material.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

For this compound, a Hirshfeld surface analysis would provide detailed insights into the forces governing its solid-state architecture. Although a specific crystallographic study and corresponding Hirshfeld analysis for this compound are not available, the analysis of the closely related compound, N-benzylpyridin-2-amine, reveals key interaction patterns that are likely to be present. nih.gov

In the crystal structure of N-benzylpyridin-2-amine, molecules are linked into centrosymmetric dimers by N—H···N hydrogen bonds. nih.gov This is a common and strong interaction motif in aminopyridine derivatives. Additionally, C—H···π interactions are often observed, where a C-H bond from one molecule interacts with the π-electron cloud of a pyridine or benzene (B151609) ring of a neighboring molecule.

A Hirshfeld surface analysis of this compound would likely highlight the following interactions:

H···H Contacts: Typically, these are the most abundant interactions, representing the van der Waals surfaces of the molecules.

N···H/H···N Contacts: These would correspond to the crucial N—H···N hydrogen bonds, appearing as distinct "spikes" in the 2D fingerprint plot.

C···H/H···C Contacts: These interactions would encompass the C—H···π stacking and other weaker C-H involved contacts.

C···C Contacts: These would indicate π-π stacking interactions between the aromatic rings.

The relative percentage contributions of these contacts provide a quantitative measure of their importance in the crystal packing. The conceptual table below illustrates the kind of data a Hirshfeld surface analysis would yield.

Table 2: Conceptual Hirshfeld Surface Analysis Data (Note: The following percentages are hypothetical and based on analyses of similar aromatic and aminopyridine compounds, as specific data for this compound is unavailable.)

Interaction TypePercentage Contribution (%)
H···H40 - 50%
C···H/H···C20 - 30%
N···H/H···N10 - 20%
C···C5 - 10%
Other< 5%

The presence of the methyl group at the 6-position of the pyridine ring in this compound, compared to its absence in N-benzylpyridin-2-amine, would introduce subtle changes in the steric hindrance and electronic distribution, potentially influencing the geometry of the hydrogen bonds and the efficiency of the crystal packing. A full computational and crystallographic study would be needed to elucidate these specific details.

Emerging Applications and Future Research Directions

Development of N-benzyl-6-methylpyridin-2-amine in Sensor Technologies

The development of novel sensor technologies is a rapidly advancing field, and this compound and its derivatives are being explored for their potential in this area. The nitrogen atom in the pyridine (B92270) ring and the amino group can act as binding sites for various metal ions and organic molecules. This property makes them suitable candidates for the development of chemosensors.

Future research will likely focus on designing and synthesizing new derivatives of this compound with enhanced selectivity and sensitivity for specific analytes. This could involve the introduction of different functional groups to the pyridine or benzyl (B1604629) ring to tune the electronic and steric properties of the molecule. The goal is to create sensors that can detect and quantify target molecules with high accuracy, even in complex mixtures.

Application in Advanced Materials Science

In the realm of materials science, this compound and its analogs are being investigated as building blocks for advanced materials. bldpharm.com The pyridine moiety can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and as components of OLEDs and other electronic materials. bldpharm.com

The ability of the N-benzyl group to influence the packing and intermolecular interactions of the molecules can be exploited to create materials with specific optical or electronic properties. Future work will likely involve the synthesis and characterization of new polymers and coordination compounds incorporating the this compound scaffold to explore their potential in various material science applications.

Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis and application. For this compound, research is being directed towards developing more environmentally friendly synthetic routes. Traditional methods for the synthesis of similar compounds can involve harsh reaction conditions and the use of hazardous reagents.

Future research in this area will focus on the use of greener solvents, catalysts, and reaction conditions. For example, microwave-assisted synthesis and continuous flow synthesis are being explored as more efficient and sustainable alternatives to conventional batch processes. Additionally, the development of catalytic methods that minimize waste and energy consumption is a key goal. The application of this compound in environmentally benign processes, such as in catalysis for green chemical transformations, is another promising avenue of research.

Design of Next-Generation Therapeutics Based on the this compound Framework

The pyridine ring is a common structural motif in many biologically active compounds and approved drugs. The this compound framework, therefore, represents a promising starting point for the design of new therapeutic agents. Derivatives of this compound have shown potential in various therapeutic areas.

For instance, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial target for the development of new anti-tuberculosis drugs. nih.gov Compound 62 from a study on pyridine-2-methylamines demonstrated high activity against M. tuberculosis and clinically isolated multidrug-resistant strains. nih.gov

Furthermore, derivatives of this compound are being investigated for their potential as anticancer agents. A study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share a similar structural framework, revealed several compounds with excellent activity against various cancer cell lines. nih.gov

The N-benzyl group can also play a significant role in the biological activity of these compounds. For example, in the context of adenosine (B11128) receptor ligands, N-benzyl substitution has been shown to increase affinity and potency. Additionally, derivatives containing the N-benzylpiperidine motif have shown high affinity for sigma receptors, which are targets for the treatment of neuropathic pain. mdpi.com

Future research will focus on the synthesis and biological evaluation of a wider range of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the therapeutic properties of these compounds, aiming to enhance their efficacy and reduce potential side effects.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Understanding the reactivity of this compound is essential for developing new synthetic methodologies and accessing novel chemical structures. The compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Future research will likely explore new catalytic systems and reaction conditions to achieve novel transformations of the this compound scaffold. This could lead to the synthesis of complex molecules with interesting biological or material properties. For example, the development of methods for the selective functionalization of the pyridine or benzyl ring would open up new avenues for creating diverse libraries of compounds for screening in various applications. The synthesis of furo[2,3-c]pyridine (B168854) skeletons is one such application that has been explored.

Q & A

Q. What are the standard synthetic routes for N-benzyl-6-methylpyridin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via a Schiff base condensation between 6-methylpyridin-2-amine and benzaldehyde derivatives. A common method involves refluxing equimolar amounts of the amine and aldehyde in a polar solvent (e.g., ethanol) under acidic or neutral conditions. Purification is achieved via recrystallization or column chromatography . Optimization may include adjusting stoichiometry, temperature, or catalyst use (e.g., Ru or Pd complexes for cross-coupling variants) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure and purity by identifying aromatic protons (δ 6.5–8.5 ppm) and methyl/benzyl groups.
  • X-ray Crystallography: Resolves bond lengths, dihedral angles (e.g., 67.63° between pyridine and benzyl rings), and hydrogen-bonding networks (N–H⋯N interactions forming R₂²(8) motifs) . Data collection uses diffractometers (e.g., Rigaku SCXmini), with refinement via SHELXL .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns.

Q. How does the solid-state structure of this compound influence its reactivity?

The non-planar arrangement of the pyridine and benzyl rings creates steric hindrance, affecting nucleophilic attack sites. Hydrogen bonding in the crystal lattice (e.g., N–H⋯N dimers) may stabilize intermediates in reactions like alkylation or coordination .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Ethanol, methanol, or dichloromethane/hexane mixtures are common. Slow evaporation at room temperature yields high-purity crystals suitable for diffraction studies. Avoid protic solvents if hydrogen-bonding competition is a concern .

Q. How can computational methods (e.g., DFT) complement experimental data for this compound?

Density Functional Theory (DFT) calculates optimized geometries, electronic properties (HOMO-LUMO gaps), and vibrational frequencies, which can validate experimental IR/NMR results or predict reaction pathways (e.g., charge transfer in coordination complexes) .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise when studying this compound derivatives?

Disordered benzyl or methyl groups require constraints in SHELXL refinement. High thermal motion in flexible substituents may necessitate low-temperature (100 K) data collection. Twinning or low-resolution data can be addressed using the TWIN/BASF commands in SHELX .

Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data?

For example, if NMR suggests a planar structure but X-ray shows a twisted conformation:

  • Verify solvent effects (NMR in solution vs. solid-state XRD).
  • Use variable-temperature NMR to assess dynamic behavior.
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state packing .

Q. How can this compound act as a ligand in transition-metal catalysis?

The pyridyl nitrogen and amine group can coordinate to metals (e.g., Co, Ni, Zn) to form complexes. Design experiments with molar ratios (ligand:metal = 1:1 or 2:1) in anhydrous acetonitrile/methanol. Characterize via cyclic voltammetry and single-crystal XRD to study redox activity and geometry .

Q. What mechanistic insights are critical for designing derivatives with enhanced biological activity?

  • Structure-Activity Relationship (SAR): Modify the benzyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance binding to biological targets.
  • Docking Studies: Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. Validate via enzymatic assays (IC₅₀ measurements) .

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

  • Steric Effects: Bulky substituents on the benzyl group may direct coupling to the pyridine’s para position.
  • Electronic Effects: Electron-rich pyridine rings favor oxidative addition with Pd(0) catalysts. Optimize using Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, XPhos ligand) .

Methodological Notes

  • Data Collection: For crystallography, ensure a data-to-parameter ratio > 10 to avoid overfitting .
  • Synthetic Reproducibility: Document inert atmosphere (N₂/Ar) and moisture control for air-sensitive intermediates.
  • Safety: Handle amines and aldehydes in fume hoods; characterize intermediates via TLC/MS to minimize hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-6-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.